molecular formula C6H5BrO2 B146026 Bromohydroquinone CAS No. 583-69-7

Bromohydroquinone

Cat. No. B146026
CAS RN: 583-69-7
M. Wt: 189.01 g/mol
InChI Key: REFDOIWRJDGBHY-UHFFFAOYSA-N
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Description

Identification and Metabolic Pathways

2-Bromohydroquinone has been identified as a metabolite of bromobenzene and o-bromophenol, with its formation being increased by certain treatments in rats. It is metabolized by liver microsomes and has been linked to nephrotoxicity, causing a decrease in hepatic and renal glutathione levels, an increase in blood urea nitrogen levels, and histopathological changes in the kidney .

Synthesis of Related Compounds

While not directly about bromohydroquinone, the synthesis of naphthoquinone antibiotics, which are structurally related, has been reported. These compounds were synthesized from a bromomethyl-naphthoquinone derivative, indicating the potential for bromine-containing quinones to serve as intermediates in the synthesis of complex molecules .

Regioselective and Diastereoselective Synthesis

The regioselective synthesis of 3-bromoquinoline derivatives has been achieved, which could be relevant to the synthesis of bromohydroquinone derivatives. This method also allows for the diastereoselective synthesis of tetrahydroquinoline derivatives, showcasing the versatility of bromine in chemical synthesis .

Natural Derivatives

New prenylated bromohydroquinones have been isolated from the green marine alga Cymopolia barbata. These compounds, which are structurally related to bromohydroquinone, were determined by spectral methods .

Toxicity and Physiological Effects

The nephrotoxicity of 2-bromo-(diglutathion-S-yl)hydroquinone has been studied, showing severe necrosis in rat renal tubules and other adverse effects. The study suggests that the covalent binding and oxidation of the quinol moiety are responsible for the toxicity .

Bromination Mechanisms

The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid has been studied, which is relevant to understanding the chemical reactions involving bromination and could potentially be applied to the synthesis or modification of bromohydroquinone .

Preparation Methods

A new method for the preparation of bromamine acid, an important intermediate in dye synthesis, has been reported. This method could provide insights into more efficient synthesis routes for brominated aromatic compounds, including bromohydroquinone .

Molecular Structures of Analogs

The synthesis, characterization, and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone have been studied. This research provides information on the molecular structure and potential interactions of brominated quinones .

Precursors for Dyes and Drugs

Syntheses of 2-substituted 1-amino-4-bromoanthraquinones have been reported, which are precursors for dyes and drugs. These methods yield high-quality bromaminic acid derivatives and could be relevant for the synthesis of bromohydroquinone derivatives .

Supramolecular Tapes

Supramolecular tapes have been formed with bromanilic acid and heterocyclic compounds containing a pyrazine ring unit. This research into supramolecular structures could be relevant for understanding the physical properties of bromohydroquinone and its derivatives .

Scientific Research Applications

Marine Algal Metabolites

Bromohydroquinone derivatives have been identified as significant metabolites in marine algae. For instance, the green marine alga Cymopolia barbata was found to contain new prenylated bromohydroquinones, which were isolated and identified through spectral methods. These compounds are considered crucial for understanding the chemical ecology and biological functions of marine organisms (Dorta et al., 2002).

Spectroscopic and Electronic Structure Characterization

Bromohydroquinone species play a significant role in spectroscopic studies, particularly through their hydrogen bonding properties. Studies involving 2-Bromohydroquinone have revealed intricate intra- and inter-molecular hydrogen bonding, characterized through Mid IR and Near IR absorption spectra. These properties make bromohydroquinone a valuable compound in the study of molecular interactions and electronic structure characterization (Malaganvi et al., 2019).

Supercapacitor Applications

Bromohydroquinone derivatives have been investigated for their electrochemical behavior in supercapacitors. Specifically, bromine derivatives of dihydroxybenzenes, including bromohydroquinones, have shown a significant increase in capacitance value when used as an additive in alkaline solutions for supercapacitors. This application showcases the potential of bromohydroquinone in enhancing energy storage technologies (Frąckowiak et al., 2014).

Organic Synthesis

In organic synthesis, bromohydroquinone serves as a versatile intermediate. For example, the stereocontrolled dehydrobromination of 1,2-dibromoethyl carboxylates to produce (Z)-2-bromovinyl carboxylates involves bromohydroquinone derivatives. This process highlights the importance of bromohydroquinone in constructing complex organic molecules often present in natural products (He & Deng, 2002).

Safety And Hazards

Bromohydroquinone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromobenzene-1,4-diol
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InChI

InChI=1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

REFDOIWRJDGBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5BrO2
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DSSTOX Substance ID

DTXSID6060397
Record name 1,4-Benzenediol, 2-bromo-
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Molecular Weight

189.01 g/mol
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Physical Description

Brown solid; [Acros Organics MSDS]
Record name 2-Bromohydroquinone
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Product Name

Bromohydroquinone

CAS RN

583-69-7
Record name 2-Bromo-1,4-benzenediol
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Record name 2-Bromohydroquinone
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Record name Bromohydroquinone
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Record name 1,4-Benzenediol, 2-bromo-
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Record name Bromohydroquinone
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Record name BROMOHYDROQUINONE
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Synthesis routes and methods

Procedure details

To a solution of hydroquinone Q-1 (10 g, 90.90 mmol) in MTBE (methyl tert-butyl ether) (100 mL) at −5° C. was added bromine (17.4 g, 90.90 mmol). The reaction mixture was stirred at 0° C. for 30 min. Solvent was removed in vacuo and the crude product was purified by column chromatography (SiO2, 2% MeOH—CHCl3) to afford compound Q-2 (13 g, 75%) as a solid. TLC Rf=0.6 (CHCl3-MeOH, 9:1); 1H NMR (CDCl3) δ 6.94 (app d, 1H), 6.88 (d, J=8.7 Hz, 1H), 6.72 (dd, J=8.7, 2.8 Hz, 1H), 5.19 (s, 2H) (Synlett 2000, 11, 1561-1564).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
752
Citations
RG Schnellmann, TJ Monks, LJ Mandel… - Toxicology and applied …, 1989 - Elsevier
2-Bromohydroquinone (BHQ) is a model toxic hydroquinone and plays an important role in bromobenzene-induced nephrotoxicity. Proximal tubules isolated to contain decreased …
Number of citations: 28 www.sciencedirect.com
SS Lau, TJ Monks, JR Gillette - Journal of Pharmacology and Experimental …, 1984 - Citeseer
… Administration of 2-bromohydroquinone to rats caused a … However, the dose of 2-bromohydroquinone required to elicit a … suggest that 2-bromohydroquinone or a conjugate thereof may …
Number of citations: 77 citeseerx.ist.psu.edu
TJ Monks, SS Lau - Toxicology and applied pharmacology, 1990 - Elsevier
Glutathione (GSH) conjugates of 2-bromohydroquinone are more difficult to oxidize than the parent hydroquinone. Hydrolysis catalyzed by γ-glutamyl transpeptidase (γ-GT), however, …
Number of citations: 51 www.sciencedirect.com
RG Schnellmann, FPQ Ewell, M Sgambati… - Toxicology and applied …, 1987 - Elsevier
2-Bromohydroquinone (BHQ) is a nephrotoxic metabolite of bromobenzene and a model toxic hydroquinone. The primary goal of these studies was to determine whether BHQ …
Number of citations: 29 www.sciencedirect.com
DP Rodeheaver, RG Schnellmann - Journal of Pharmacology and …, 1991 - Citeseer
The basis of extracellular acidosis amelioration of 2-bromohydroquinone (BHQ)-induced renal proximal tubular cell death was determined by comparing the metabolism, uptake and …
Number of citations: 6 citeseerx.ist.psu.edu
SS Lau, TJ Monks - Drug metabolism and disposition, 1987 - ASPET
… with the concomitant formation of [14C]2-bromohydroquinone-glutathione conjugates, … [14C]2-bromohydroquinone. NADPH also inhibited [14C]2-bromohydroquinone covalent binding, …
Number of citations: 36 dmd.aspetjournals.org
RG Schnellmann - Toxicology and applied pharmacology, 1989 - Elsevier
2-Bromohydroquinone (BHQ) plays an important role in bromobenzene-induced nephrotoxicity and is a model toxic hydroquinone. Since BHQ has a quinone nucleus and various …
Number of citations: 16 www.sciencedirect.com
RG Schnellmann, LJ Mandel - Journal of Pharmacology and Experimental …, 1986 - Citeseer
ABBREVIATIONS: BHO, 2-bromohydroquinone; PHS. prostaglandin H synthase; DMSO, dimethyl sulfoxide; GSH, reduced gkitathione; LDH, lactate dehydrogenase; QO, rate of oxygen …
Number of citations: 44 citeseerx.ist.psu.edu
SS Lau, MG McMenamin, TJ Monks - Biochemical and biophysical …, 1988 - Elsevier
2-Bromo-(diglutathion-Syl)hydroquinone (2-Br-[diGSyl]HQ) is a more potent nephrotoxicant than any of three mono-substituted isomers. The reason for this differential toxicity is …
Number of citations: 39 www.sciencedirect.com
TJ Monks, SS Lau, RJ Highet, JR Gillette - Drug metabolism and disposition, 1985 - ASPET
… transpeptidase activity and decreased 2-bromohydroquinone-mediated elevations in blood … , or 2-bromohydroquinone (3) might be due in part to 2-bromohydroquinone GSH conjugates …
Number of citations: 193 dmd.aspetjournals.org

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